![molecular formula C25H27ClN2 B1204245 Meclozine CAS No. 569-65-3](/img/structure/B1204245.png)
Meclozine
Overview
Description
Meclizine is an antihistamine used to prevent and control nausea, vomiting, and dizziness caused by motion sickness. It is also used for vertigo (dizziness or lightheadedness) caused by ear problems .
- Reacting the 1-(4-(chlorophenyl)phenylmethyl)-piperazine obtained in the first step with methyl benzyl chloride to obtain meclizine .
Chemical Reactions Analysis
The oxidation reaction mechanism of meclizine hydrochloride (MEC-HCL) is proposed to be a one-electron system . A specific stability-indicating reversed-phase high-performance liquid chromatographic method was developed and validated for the estimation of meclizine hydrochloride in tablet dosage form .Physical And Chemical Properties Analysis
Meclizine has a molecular formula of C25H27ClN2, an average mass of 390.948 Da, and a mono-isotopic mass of 390.186279 Da .Scientific Research Applications
Treatment of Achondroplasia
Meclozine has been found to inhibit FGFR3 (Fibroblast Growth Factor Receptor 3), a negative regulator of bone elongation . This inhibition promotes long-bone growth, as demonstrated in a mouse model of Achondroplasia . Long-term administration of Meclozine improved the survival rate, body length, and long bones length in these mice . It also ameliorated kyphotic deformities and improved trabecular parameters, including BMD, bone volume/tissue volume, trabecular thickness, and trabecular number .
Prevention of Spinal Canal Stenosis
In addition to promoting bone growth, Meclozine has been found to improve spinal canal stenosis in a mouse model of Achondroplasia . The treatment restored the spinal canal diameter and reduced the rate of spinal paralysis caused by spinal canal stenosis .
Anti-Inflammatory Properties
Meclozine has been shown to have anti-inflammatory properties . In vitro, it reduced the production of CXCL8/IL-8 and IL-1β mRNA and protein by C. acnes-stimulated human keratinocytes and monocytes . Meclozine also prevented the phosphorylation of ERK and JNK .
Acne Treatment
Meclozine has been identified as a potential topical treatment for acne . In vivo, a 1% Meclozine gel significantly decreased C. acnes-mouse ear induced inflammation . In a randomized, double-blind, placebo-controlled clinical trial, a 2% Meclozine pharmaceutical gel decreased the ASI score in the treated group after 12 weeks of treatment .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJYIGYOJCODJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1104-22-9 (di-hydrochloride), 36236-67-6 (hydrochloride) | |
Record name | Meclozine [INN] | |
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DSSTOX Substance ID |
DTXSID0023242 | |
Record name | Meclizine | |
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Molecular Weight |
390.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Meclizine | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
230 °C @ 2 MM HG | |
Record name | MECLIZINE | |
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Solubility |
0.1g/100mL, FREELY SOL IN CHLOROFORM, PYRIDINE; SLIGHLY SOL IN DIL ACIDS, ALCOHOL; PRACTICALLY INSOL IN WATER, ETHER /MECLIZINE DIHYDROCHLORIDE/, FREELY SOL IN METHYLACETAMIDE, PYRIDINE, CHLOROFORM, ACID-ALCOHOL-WATER MIXT /MECLIZINE HYDOCHLORIDE/, 1.03e-03 g/L | |
Record name | Meclizine | |
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Record name | MECLIZINE | |
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Record name | Meclizine | |
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Mechanism of Action |
Vomiting is a centrally regulated reflex mechanism that initiates from the vomiting center and the chemoreceptor trigger zone (CTZ) located in the medulla. Motion sickness is also regulated by CTZ. The blood-brain barrier near the CTZ is relatively permeable to circulating mediators and CTZ can transmit impulses to vomiting center located in the brainstem. Different receptors responding to different factors, including histamine, 5-HT, enkephalins, substance P, and dopamine, are expressed along the brainstem to activate respective pathways and contribute to the control of vomiting. Histamine H1 receptors are expressed on the vestibular nuclei and nucleus of the solitary tract (NTS) that are activated by motion sickness and stimuli from the pharynx and stomach. When activated, H1 receptor signaling from these nuclei is transmitted to the CTZ and vomiting centre. Through its antagonistic action on the H1 receptors, meclizine primarily works by inhibiting signaling pathway transduction through histaminergic neurotransmission from the vestibular nuclei and NTS to the CTZ and medullary vomiting center. Meclizine may also decrease the labyrinth excitability and vestibular stimulation., HI-RECEPTOR BLOCKERS HAVE ESTABLISHED & VALUED PLACE IN SYMPTOMATIC TREATMENT OF...ALLERGIC DISEASES, IN WHICH THEIR USEFULNESS...ATTRIBUTABLE TO THEIR ANTAGONISM OF HISTAMINE. ...CENTRAL PROPERTIES OF SOME...ARE OF...THERAPEUTIC VALUE...IN SUPPRESSING MOTION SICKNESS. /H1-RECEPTOR BLOCKERS/, Meclizine has CNS depressant, anticholinergic, antiemetic, antispasmodic, and local anesthetic effects in addition to antihistaminic activity. The drug depresses labyrinth excitability and conduction in vestibular-cerebellar pathways. The antiemetic and antimotion-sickness actions of meclizine result, at least in part, from its central anticholinergic and CNS depressant properties. | |
Record name | Meclizine | |
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Record name | MECLIZINE | |
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Product Name |
Meclizine | |
CAS RN |
569-65-3, 163837-49-8 | |
Record name | Meclizine | |
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Record name | (-)-1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine | |
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Record name | Meclozine [INN] | |
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Record name | meclizine | |
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Record name | Meclozine | |
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Record name | MECLIZINE | |
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Record name | MECLIZINE | |
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Record name | Meclizine | |
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Melting Point |
217-224 | |
Record name | Meclizine | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of meclozine in the context of skeletal dysplasias?
A1: Meclozine has been identified as an inhibitor of fibroblast growth factor receptor 3 (FGFR3) signaling. [, , , ] FGFR3 negatively regulates bone elongation, and its overactivation due to genetic mutations leads to various skeletal dysplasias like achondroplasia (ACH). [, , ] By attenuating this abnormally activated FGFR3 signaling, meclozine promotes chondrocyte proliferation and differentiation, thereby improving bone growth. [, ]
Q2: How does meclozine affect the FGFR3 signaling pathway at the molecular level?
A2: While the exact binding site of meclozine on FGFR3 remains to be fully elucidated, studies suggest that it downregulates the phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream signaling molecule of the FGFR3 pathway. [, ] Interestingly, meclozine doesn't seem to affect the phosphorylation of MEK, another molecule upstream of ERK in the pathway. [] This suggests that meclozine might exert its inhibitory effect at the level of ERK or downstream of MEK. []
Q3: What is the role of the mitogen-activated protein kinase (MAPK) pathway in meclozine's effects on bone growth?
A3: The MAPK pathway is a critical downstream target of FGFR3 signaling in chondrocytes. [, ] Meclozine has been shown to attenuate the FGF2-induced upregulation of MAPK signaling in chondrocytes. [] This suggests that meclozine's positive effects on bone growth could be partially mediated by its modulation of the MAPK pathway, counteracting the excessive signaling caused by FGFR3 activation. [, ]
Q4: What is the molecular formula and weight of meclozine?
A4: Meclozine has the molecular formula C25H27ClN2 and a molecular weight of 390.9 g/mol.
Q5: Is there any spectroscopic data available for meclozine?
A5: While specific spectroscopic data wasn't provided in the reviewed research, structural characterization of meclozine and its metabolites has been performed using various spectroscopic techniques. [, ] These techniques likely include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, which are routinely employed for the structural elucidation of organic compounds.
Q6: What preclinical evidence supports the use of meclozine for skeletal dysplasias?
A6: In a mouse model of achondroplasia (ACH), oral administration of meclozine demonstrated significant improvement in longitudinal bone growth. [, , , ] Specifically, meclozine increased the length of the body, cranium, and long bones. [] Furthermore, it ameliorated bone quality defects, restored the growth plate structure, and improved trabecular parameters. [] These findings suggest potential therapeutic benefits of meclozine for ACH and possibly other FGFR3-related skeletal dysplasias.
Q7: Has meclozine shown any efficacy in conditions other than skeletal dysplasias?
A7: Interestingly, meclozine has demonstrated anti-inflammatory properties in preclinical models of acne. [] It was found to reduce the production of pro-inflammatory cytokines in human keratinocytes and monocytes stimulated with Cutibacterium acnes. [] Additionally, meclozine decreased inflammation in a mouse ear model of C. acnes-induced inflammation. [] These findings suggest a potential for meclozine as a topical treatment for acne.
Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of meclozine?
A8: While specific ADME data from the provided research isn't included, studies have shown that meclozine is well-absorbed after oral administration. [, , ] It undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes, leading to the formation of several metabolites. [, , ] These metabolites are subsequently excreted primarily in urine and feces. [, ]
Q9: What analytical methods have been used to quantify meclozine in biological samples?
A9: Various analytical methods have been employed to quantify meclozine, including gas chromatography-mass spectrometry (GC-MS), [] ultra-performance liquid chromatography (UPLC), [, ] and conductometric titration. [] These methods offer high sensitivity and selectivity, enabling accurate measurement of meclozine concentrations in various matrices.
Q10: Have any methods been developed for the analysis of meclozine impurities?
A10: Yes, micellar UPLC methods have been developed for the simultaneous determination of meclozine and its impurity, 4-chlorobenzophenone. [] These methods are crucial for quality control during drug development and manufacturing, ensuring the purity and safety of meclozine-containing products. []
Q11: What are the key areas for future research on meclozine?
A11: Further research should focus on:
Q12: What is the current status of meclozine as a potential therapeutic for skeletal dysplasias?
A12: While preclinical studies on meclozine have shown promising results, further research, particularly well-designed clinical trials, is necessary to establish its efficacy and safety in humans with skeletal dysplasias. [, ]
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